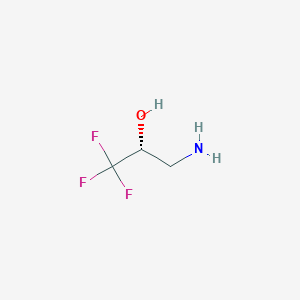

(2R)-3-amino-1,1,1-trifluoropropan-2-ol

Vue d'ensemble

Description

(2R)-3-amino-1,1,1-trifluoropropan-2-ol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The presence of trifluoromethyl and amino groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Mécanisme D'action

Target of Action

The primary targets of (2R)-3-amino-1,1,1-trifluoropropan-2-ol are Interleukin-2 (IL-2) and its receptor (IL-2R) . IL-2 is a cytokine produced by certain immune cells, such as T and B cells, which plays a crucial role in regulating the immune system by stimulating the proliferation and activation of these cells . The IL-2R, a transmembrane glycoprotein receptor, is prominently located on the surface of T and B cells, among other immune system cells .

Mode of Action

The compound interacts with its targets, IL-2 and IL-2R, to orchestrate immune responses. Their function and expression in the tumor microenvironment make them attractive targets for immunotherapy, leading to the development of IL-2/IL-2R-targeted therapeutic strategies . The dynamic interplay between il-2/il-2r and various immune cells and their dual roles in promoting immune activation and tolerance presents a complex landscape for clinical exploitation .

Biochemical Pathways

The cooperative action of IL-2 and IL-2R is necessary for the proper functioning of the immune system, as it helps to maintain the balance between the activation and suppression of the immune response to pathogens . The phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal–related kinase (Erk) pathways show enhanced activity within Teff or Tconv cells .

Pharmacokinetics

This involves creating a prodrug with sustained release of an IL-2 variant with improved pharmacokinetics and potent activation of cytotoxic immune cells for the treatment of cancer .

Result of Action

The result of the compound’s action is the modulation and functioning of the immune system . Despite the beneficial role of IL-2 in instigating immune responses to attack tumor cells, its ability to expand regulatory T cells (Tregs), potentially dampening anti-tumor immunity, presents a nuanced and paradoxical situation .

Action Environment

The action environment of this compound is likely to be within the immune system, particularly within the tumor microenvironment where IL-2 and IL-2R are expressed . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other immune cells, the state of the immune response, and the specific characteristics of the tumor microenvironment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-amino-1,1,1-trifluoropropan-2-ol typically involves the following steps:

Starting Material: The synthesis often begins with a trifluoromethyl ketone.

Reduction: The ketone is reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Amination: The alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized catalytic processes to enhance yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the reduction and amination steps efficiently.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or ketones.

Reduction: Reduction reactions can further modify the functional groups, such as converting the amino group to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include trifluoromethyl-substituted amines, alcohols, and ketones, depending on the reaction conditions and reagents used.

Applications De Recherche Scientifique

(2R)-3-amino-1,1,1-trifluoropropan-2-ol has diverse applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: The compound is utilized in the development of agrochemicals and specialty chemicals.

Comparaison Avec Des Composés Similaires

- (2R)-3-amino-1,1,1-trifluoropropan-2-amine

- (2R)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride

- This compound acetate

Comparison: Compared to its analogs, this compound exhibits unique properties due to the presence of both the amino and trifluoromethyl groups. This combination enhances its reactivity and potential for forming diverse derivatives. Its chiral nature also allows for enantioselective interactions, making it a valuable compound in asymmetric synthesis and chiral resolution studies.

Activité Biologique

(2R)-3-amino-1,1,1-trifluoropropan-2-ol, also known as 3-amino-1,1,1-trifluoropropan-2-ol (CAS Number: 431-38-9), is a compound characterized by its trifluorinated structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cholesteryl ester transfer protein (CETP) inhibition and implications for cardiovascular health.

- Molecular Formula : C₃H₆F₃NO

- Molecular Weight : 129.081 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Melting Point : 99 °C

- Boiling Point : 176.5 °C at 760 mmHg

Research indicates that this compound functions as an inhibitor of CETP. CETP plays a critical role in lipid metabolism by facilitating the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL). Inhibition of CETP can lead to increased HDL levels and decreased LDL levels, which are beneficial for cardiovascular health.

Inhibition Studies

A study demonstrated that a structurally related compound exhibited modest CETP inhibitory activity with an IC₅₀ value of 9 µM. This suggests that this compound may have similar inhibitory properties through competitive binding at the lipid transfer site of CETP .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | IC₅₀ Value | Notes |

|---|---|---|---|

| Study A | CETP Inhibition | 9 µM | Modest activity observed in human plasma assays |

| Study B | Lipid Metabolism | Not specified | Potential implications for cardiovascular disease management |

| Study C | Cytotoxicity | Not specified | Evaluated in various cell lines |

Case Study 1: CETP Inhibition and Cardiovascular Health

In a clinical trial involving torcetrapib, a CETP inhibitor structurally related to this compound, it was found that the compound significantly increased HDL-C levels while decreasing LDL-C levels. However, it also raised systolic blood pressure and serum bicarbonate levels . This highlights the importance of evaluating both efficacy and safety profiles in drug development.

Case Study 2: Trifluorinated Compounds in Drug Design

Trifluorinated compounds have been shown to exhibit unique biological properties due to their electronegative fluorine atoms. Research has indicated that such compounds can enhance metabolic stability and bioavailability . The incorporation of trifluoro groups in drug design continues to be an area of active investigation.

Propriétés

IUPAC Name |

(2R)-3-amino-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3NO/c4-3(5,6)2(8)1-7/h2,8H,1,7H2/t2-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISHBQWFBUTROQ-UWTATZPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(F)(F)F)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.